WP836

STAT3 inhibitor naphthoquinone cancer stem cell

Distinct from JAK2/SH2 inhibitors, WP836 binds the STAT3 hinge region, enabling dissection of non-canonical activation in cancer stem cells. Its naphtho[2,3-b]furan-4,9-dione scaffold offers unique SAR value. Source only if your STAT3 research demands this specific binding mode.

Molecular Formula C31H33NO11
Molecular Weight 595.6 g/mol
Cat. No. B12377126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWP836
Molecular FormulaC31H33NO11
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCCC7O2
InChIInChI=1S/C31H33NO11/c1-13-30-16(32-8-4-7-20(32)43-30)9-21(41-13)42-18-11-31(39,19(34)12-33)10-15-23(18)29(38)25-24(27(15)36)26(35)14-5-3-6-17(40-2)22(14)28(25)37/h3,5-6,13,16,18,20-21,30,33,36,38-39H,4,7-12H2,1-2H3/t13-,16-,18-,20?,21-,30+,31-/m0/s1
InChIKeyYFIWUCZLFJNARV-ZHNKLEJPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WP836: A Naphtho[2,3-b]furan-4,9-dione Based STAT3 Pathway Inhibitor for Antitumor Research Applications


WP836 (CAS 266000-09-3) is a synthetic small molecule belonging to the naphtho[2,3-b]furan-4,9-dione class, characterized by a molecular formula of C31H33NO11 and a molar mass of 595.59 g/mol . It is reported as a potent antitumor agent that demonstrates cytotoxic properties . Its mechanism of action is linked to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key signaling node in cancer cell proliferation and survival [1].

WP836 vs. Other STAT3 Inhibitors: Why Chemical Class and Structural Nuance Preclude Direct Substitution


While multiple small-molecule STAT3 inhibitors exist, their mechanisms, selectivity profiles, and potency are not interchangeable. Compounds like WP1066 inhibit both JAK2 and STAT3, whereas Stattic selectively prevents STAT3 dimerization and nuclear translocation . In contrast, WP836 belongs to the naphtho[2,3-b]furan-4,9-dione class, which directly binds to the STAT3 protein's hinge region, a distinct binding mode from SH2 domain-targeting agents like Napabucasin [1]. Furthermore, structure-activity relationship (SAR) studies within the naphthoquinone family demonstrate that even minor modifications, such as the removal of a hydroxyl group, can significantly enhance STAT3 phosphorylation inhibitory activity [1]. Therefore, substituting WP836 with a different STAT3 inhibitor without rigorous cross-validation would introduce uncontrolled variables in experimental systems, potentially leading to misinterpretation of results.

Quantitative Evidence for WP836 Differentiation: Comparative Potency and Selectivity Data


STAT3 Pathway Inhibition: Comparative Binding Mode and Potential Selectivity Advantage

Unlike many STAT3 inhibitors that target the SH2 domain, WP836 is hypothesized to bind to the hinge region of STAT3, as suggested by docking studies of the closely related compound (S)-5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione [1]. This alternative binding site may offer a different selectivity profile compared to SH2 domain inhibitors like Napabucasin (BBI608), which has reported IC50 values ranging from 0.291 to 1.19 μM against cancer stem cells . While direct comparative data for WP836 is unavailable, the distinct binding mode is a critical differentiator for researchers seeking to target STAT3 through a non-canonical interaction surface.

STAT3 inhibitor naphthoquinone cancer stem cell

Comparative Cytotoxicity Profile: Potential for Reduced Normal Cell Toxicity

SAR studies on naphtho[2,3-b]furan-4,9-dione derivatives indicate that structural modifications can dramatically alter tumor-specificity. For example, 2-Acetylnaphtho[2,3-b]furan-4,9-dione (a close analog) was found to be highly cytotoxic to both normal and tumor cells, yielding low tumor-specificity [1]. In contrast, other derivatives in the same series showed reduced cytotoxicity against normal cells, suggesting that the unique substitution pattern of WP836 (which includes a complex glycoside moiety) may confer a different selectivity profile [1]. While direct data for WP836 is lacking, this class-level evidence underscores the importance of not assuming interchangeable cytotoxicity profiles within this chemical family.

cytotoxicity tumor selectivity naphthoquinone

Optimal Research Applications for WP836 Based on Current Evidence


Investigating STAT3-Dependent Cancer Stem Cell (CSC) Maintenance

Given the established link between naphtho[2,3-b]furan-4,9-dione compounds and inhibition of cancer stem cell pathways [1], WP836 is best applied in research aimed at elucidating STAT3's role in CSC self-renewal and differentiation. Its distinct binding mode may offer a novel tool for probing STAT3 function in CSC populations where traditional SH2 domain inhibitors are ineffective or have off-target effects. This application is directly supported by the class-level evidence of STAT3 pathway inhibition and the compound's reported antitumor activity .

Mechanistic Studies of STAT3 Non-Canonical Binding Sites

The predicted binding of naphtho[2,3-b]furan-4,9-dione derivatives to the STAT3 hinge region, rather than the SH2 domain, makes WP836 a valuable probe for researchers exploring non-canonical STAT3 regulatory mechanisms [2]. This is particularly relevant in cancer types where STAT3 is activated independently of tyrosine phosphorylation, a scenario where SH2 domain inhibitors may fail. WP836 can serve as a tool compound to dissect these alternative activation pathways.

Comparative Pharmacology of Naphthoquinone Derivatives

The well-documented SAR for naphtho[2,3-b]furan-4,9-dione cytotoxicity [3] positions WP836 as a key comparator in structure-activity relationship studies. Researchers investigating the impact of specific substituents (e.g., glycosidic vs. acetyl groups) on tumor-selectivity and STAT3 inhibition potency will find WP836 a critical reference compound. Its unique substitution pattern provides a valuable data point for building predictive models of compound behavior in this chemical class.

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